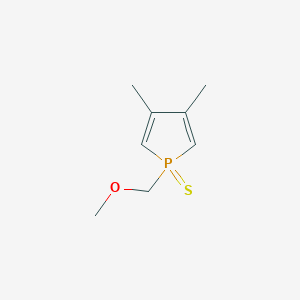
1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione is a unique organophosphorus compound It features a phosphole ring, which is a five-membered ring containing phosphorus The presence of methoxymethyl and dimethyl groups adds to its structural complexity and potential reactivity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of appropriate phosphole precursors with methoxymethylating agents. One common method is the reaction of 3,4-dimethylphosphole with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphole ring to more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Phosphole oxides.
Reduction: Saturated phosphole derivatives.
Substitution: Various substituted phosphole derivatives depending on the nucleophile used.
科学研究应用
1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and catalysts, due to its unique electronic properties.
作用机制
The mechanism by which 1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione exerts its effects involves interactions with various molecular targets. The phosphole ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The methoxymethyl group can enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in modulating biochemical processes.
相似化合物的比较
3,4-Dimethylphosphole: Lacks the methoxymethyl group, making it less reactive in certain substitution reactions.
1-Methoxymethyl-1H-indole: Contains a similar methoxymethyl group but differs in the core structure, leading to different reactivity and applications.
Dimethylphosphine oxide: Shares the phosphorus component but differs in the overall structure and reactivity.
Uniqueness: 1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione stands out due to its combination of a phosphole ring with methoxymethyl and dimethyl groups. This unique structure provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
61213-90-9 |
|---|---|
分子式 |
C8H13OPS |
分子量 |
188.23 g/mol |
IUPAC 名称 |
1-(methoxymethyl)-3,4-dimethyl-1-sulfanylidene-1λ5-phosphole |
InChI |
InChI=1S/C8H13OPS/c1-7-4-10(11,6-9-3)5-8(7)2/h4-5H,6H2,1-3H3 |
InChI 键 |
QBTZLTRUINHARC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CP(=S)(C=C1C)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


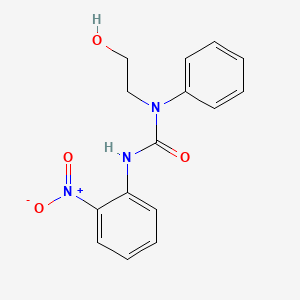

![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14586741.png)
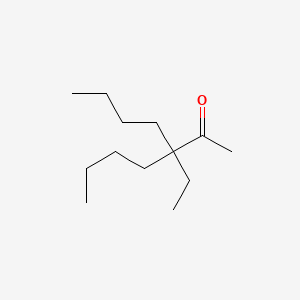
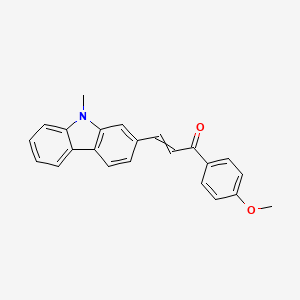
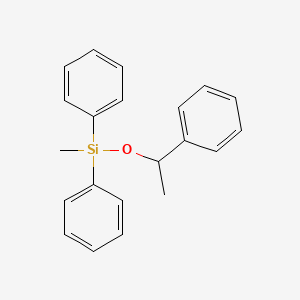
![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)
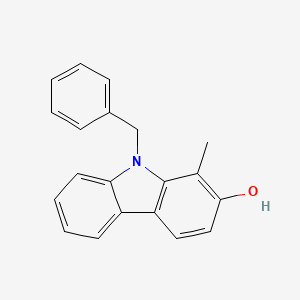
![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)
![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)

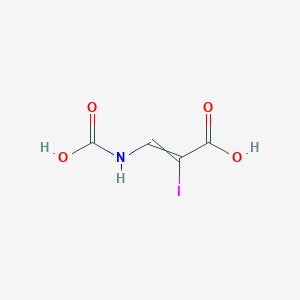
![2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol](/img/structure/B14586804.png)

